molecular formula C10H9ClN2O2 B6599635 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole CAS No. 1595874-50-2

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole

Cat. No.: B6599635
CAS No.: 1595874-50-2
M. Wt: 224.64 g/mol
InChI Key: MWKFCFRXGBCLOC-UHFFFAOYSA-N
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Description

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-chloro group and a 3-methoxyphenylmethyl group

Preparation Methods

The synthesis of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzyl hydrazide with 2-chlorobenzoyl chloride under acidic conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole include other oxadiazole derivatives, such as:

  • 2-chloro-5-methoxyphenyl boronic acid
  • 2-chloro-5-methylphenylboronic acid
  • 2-chloro-3-methylpyridine-5-boronic acid

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications.

Biological Activity

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. Its structural features, including a chloro group and a methoxyphenylmethyl moiety, suggest promising interactions with various biological targets. This article reviews the biological activity of this compound, emphasizing its medicinal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

InChI InChI 1S C10H9ClN2O2 c1 14 8 4 2 3 7 5 8 6 9 12 13 10 11 15 9 h2 5H 6H2 1H3\text{InChI InChI 1S C10H9ClN2O2 c1 14 8 4 2 3 7 5 8 6 9 12 13 10 11 15 9 h2 5H 6H2 1H3}

Key Characteristics:

  • Molecular Formula: C10H9ClN2O2
  • CAS Number: 1595874-50-2

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various oxadiazole compounds against resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the oxadiazole ring can enhance bioactivity and metabolic stability .

Anticancer Activity

Recent investigations have shown that this compound possesses notable anticancer properties. For instance:

  • In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and leukemia (U937), with IC50 values comparable to known chemotherapeutics like doxorubicin .
  • Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .

Table 1: Summary of Anticancer Activity

Cell LineCompound TestedIC50 (µM)Mechanism of Action
MCF7This compound15.63Apoptosis via p53 and caspase activation
U937Doxorubicin10.38DNA intercalation
A5492-chloro derivative0.12Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit critical enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It can bind to receptors influencing apoptosis and cell survival pathways.
  • Chemical Stability: The oxadiazole ring contributes to its stability and interaction capability with biological macromolecules .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium tuberculosis. Among them, compounds with structural similarities to this compound exhibited promising results against resistant strains with minimal inhibitory concentrations significantly lower than those of standard treatments .

Case Study 2: Cancer Cell Line Studies
In a comparative study involving various oxadiazole derivatives, it was found that the compound demonstrated superior cytotoxicity against MCF7 cells compared to traditional chemotherapeutics. Flow cytometry assays confirmed its role in inducing apoptosis through mitochondrial pathways .

Properties

IUPAC Name

2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFCFRXGBCLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NN=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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